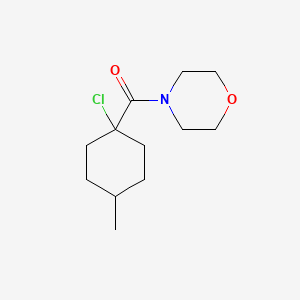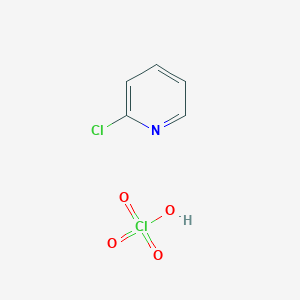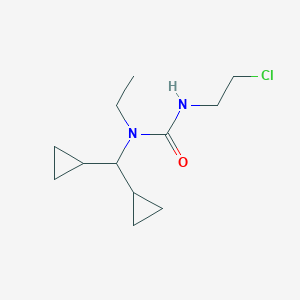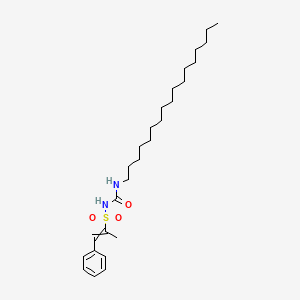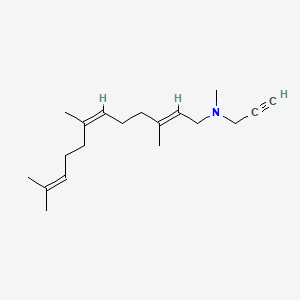methanethione CAS No. 53462-44-5](/img/structure/B14637979.png)
[(Dicyclohexylamino)sulfanyl](dihexylamino)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dicyclohexylamino)sulfanylmethanethione is a complex organic compound characterized by its unique structure, which includes both dicyclohexylamino and dihexylamino groups attached to a methanethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and dihexylamine with a suitable sulfur-containing reagent. One common method involves the use of thiourea as a nucleophile, which reacts with alkyl halides to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dicyclohexylamino)sulfanylmethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: Nucleophilic substitution reactions can replace one of the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dicyclohexylamino)sulfanylmethanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Dicyclohexylamino)sulfanylmethanethione
- (Dicyclohexylamino)sulfanylmethanethione
Uniqueness
(Dicyclohexylamino)sulfanylmethanethione is unique due to its specific combination of dicyclohexylamino and dihexylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
53462-44-5 |
|---|---|
Molecular Formula |
C25H48N2S2 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
(dicyclohexylamino) N,N-dihexylcarbamodithioate |
InChI |
InChI=1S/C25H48N2S2/c1-3-5-7-15-21-26(22-16-8-6-4-2)25(28)29-27(23-17-11-9-12-18-23)24-19-13-10-14-20-24/h23-24H,3-22H2,1-2H3 |
InChI Key |
ASJIJAABHUSHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=S)SN(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


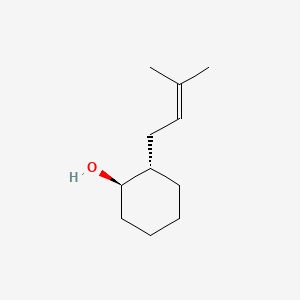

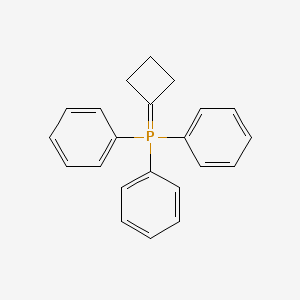

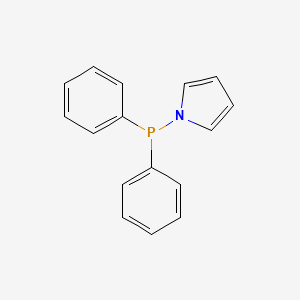
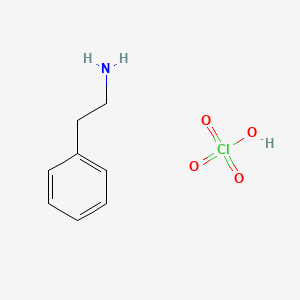
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
